2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
Molecular Formula |
C16H16BrNOS |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-bromo-5-(4-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C16H16BrNOS/c1-9(2)10-3-5-11(6-4-10)12-7-13-15(14(19)8-12)20-16(17)18-13/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
VGTWSCJPSABIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives can lead to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Bromine Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions:
In one protocol, bromine substitution was achieved using copper(II) bromide and isopentyl nitrite in acetonitrile at 80°C (1h), yielding 75% of the product . The reaction proceeds via diazotization followed by bromine radical substitution.
Thiazole Ring Reactivity
The fused benzothiazole ring participates in cyclization and ring-opening reactions:
Cycloaddition Reactions
-
Reacts with alkynes under Rh catalysis to form polycyclic aromatic compounds .
-
Ring-opening observed in acidic conditions, generating thiol-containing intermediates.
Oxidation/Reduction
-
The sulfur atom in the thiazole ring undergoes oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
-
Selective reduction of the carbonyl group at position 7 is achievable with NaBH₄/CeCl₃.
Functionalization of the Isopropylphenyl Group
The 4-isopropylphenyl substituent influences steric and electronic properties:
| Modification Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitration at para position | |
| Oxidative cleavage | KMnO₄, acidic conditions | Isopropyl → ketone conversion |
Industrial-Scale Reactions
Advanced methods enhance scalability and efficiency:
-
Continuous flow synthesis reduces reaction time by 40% compared to batch processes.
-
Automated purification via column chromatography achieves >98% purity for pharmaceutical applications .
Comparative Reactivity Analysis
| Functional Group | Reactivity Trend | Key Drivers |
|---|---|---|
| Bromine | High (NAS > coupling) | Electrophilicity at C2 |
| Thiazole ring | Moderate (ring-opening) | Strain in fused bicyclic system |
| Isopropylphenyl | Low (steric hindrance) | Electron-donating isopropyl group |
The bromine atom shows the highest reactivity, enabling versatile derivatization . Steric hindrance from the isopropyl group limits electrophilic attacks on the phenyl ring .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound serves as a promising scaffold for developing new drugs with potential therapeutic activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has shown that certain benzothiazole derivatives can inhibit tumor growth in cancer models, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7).
Chemical Biology
In chemical biology, 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can act as a molecular probe to study biological processes. Its interactions with specific enzymes or receptors can elucidate its mechanism of action and biological activities.
Materials Science
This compound's unique structural features allow it to be incorporated into novel materials with tailored electronic, optical, or mechanical properties. Its potential applications in creating advanced materials are being explored.
Industrial Applications
As an intermediate in the synthesis of other valuable chemicals and materials, 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a critical role in industrial chemistry.
Case Studies and Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with benzothiazole derivatives:
- Photoprotective and Antioxidant Activities : Some derivatives have been evaluated for their ability to act as photoprotective agents while exhibiting antioxidant properties.
- Antitumor Activity : Research indicates that benzothiazole compounds can effectively inhibit tumor growth across various cancer models.
These findings underscore the potential of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a versatile compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one with related compounds, focusing on structural features, binding affinities, and applications.
Table 1: Structural and Functional Comparison
Binding Affinity and Bioactivity
- Target Compound : While direct binding data are unavailable, the bromine and bulky 4-isopropylphenyl groups may enhance hydrophobic interactions in enzyme binding pockets, similar to Compound 1 (trehalase inhibitor, −8.7 kcal/mol) .
- Compound 1 vs. Target Compound : The hydroxylamine groups in Compound 1 contribute to higher binding energy compared to bromine, suggesting substituent polarity impacts affinity. The target compound’s isopropylphenyl group may improve membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility : Bromine and aromatic systems may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound characterized by a unique molecular structure that includes a bromine atom and an isopropylphenyl substituent. This composition lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H16BrNOS
- Molecular Weight : 350.3 g/mol
- IUPAC Name : 2-bromo-5-(4-propan-2-ylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
- Canonical SMILES : CC(C)C1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br
Synthesis Methods
The synthesis of 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves:
- Bromination : The compound is synthesized via the bromination of a precursor compound, often involving the reaction of 2-amino-5,6-dihydrobenzo[d]thiazol-7-one with copper(II) bromide in acetonitrile at elevated temperatures.
- Yield Optimization : The yield can reach approximately 75% under optimized conditions.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that benzothiazole derivatives can inhibit cell proliferation in cancer cell lines. For example, related compounds have been evaluated for their antiproliferative effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing moderate to strong inhibitory activities .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, benzothiazole derivatives are recognized for their anti-inflammatory effects. Compounds similar to 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one have been noted for their ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values in the sub-micromolar range .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity that is crucial for cellular signaling processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-(4-methylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Methyl substitution | Enhanced lipophilicity |
| 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Isopropyl group | Potentially improved selectivity |
| 2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Para-substituted phenyl | Increased reactivity |
Case Studies and Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with benzothiazole derivatives. For instance:
- Photoprotective and Antioxidant Activities : Certain derivatives have been assessed for their ability to act as photoprotective agents while exhibiting antioxidant properties .
- Antitumor Activity : Research has shown that some benzothiazole compounds can effectively inhibit tumor growth in various cancer models, indicating their potential as therapeutic agents .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot cyclocondensation approach using halogenated precursors (e.g., bromoacetyl derivatives) with thiosemicarbazones or aminothiazole intermediates is common. For example, refluxing brominated ketones with substituted thiosemicarbazones in chloroform-ethanol (2:1) at 60°C for 2 hours yields thiazolone derivatives . Catalytic systems like Ca/4-MePyr IL@ZY-Fe3O4 can enhance reaction efficiency by reducing side products and improving yields via magnetic recovery and multi-functional catalysis . Optimization should focus on solvent polarity, temperature, and catalyst loading to balance reaction rate and purity.
Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O (1644–1653 cm⁻¹), C=N (1600–1625 cm⁻¹), and S-C=N (584 cm⁻¹). Bromine substitution may slightly shift these peaks due to inductive effects .
- NMR : In DMSO-d6, expect signals for aromatic protons (δ 7.44–8.07 ppm), isopropyl CH3 (δ 1.03–1.09 ppm), and dihydrothiazole CH2 groups (δ 2.26–2.86 ppm). The bromine atom induces deshielding in adjacent carbons, visible in ¹³C NMR (e.g., C=O at δ 189.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1] for brominated analogs) confirm the molecular formula. Fragmentation patterns should align with cleavage at the thiazole ring or bromophenyl group .
Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For accurate results, grow crystals in ethanol-chloroform (1:2) and collect high-resolution data (≤ 0.8 Å). Twinning or disordered isopropyl groups may require advanced refinement strategies, such as using the TWIN/BASF commands in SHELX .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps and electrostatic potentials, correlating with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) predicts binding affinities. For example, analogs with binding energies ≤ -8.5 kcal/mol (similar to dihydrobenzoisothiazole derivatives) suggest potential bioactivity .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer :
- Contradictory NMR Signals : Verify solvent effects (e.g., DMSO vs. CDCl3) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallographic Disorder : Apply restraints (ISOR, SIMU) in SHELXL to model dynamic isopropyl or bromophenyl groups. Compare with powder XRD to confirm phase purity .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodological Answer : Synthesize analogs with variations at the bromine (e.g., Cl, F substitution) or isopropyl group (e.g., tert-butyl, cyclopropyl). Test in vitro bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate substituent effects with activity. For example, bulkier substituents may enhance lipophilicity but reduce solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
